BenchChemオンラインストアへようこそ!

N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide

Antimicrobial Structure-Activity Relationship Thiazole derivatives

N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide is a synthetic thiazole-furan heterocyclic amide with the molecular formula C₁₇H₁₅N₃O₃S and a molecular weight of 341.4 g/mol. The compound incorporates a 1,3-thiazol-2-amine core bearing a furan-2-carboxamide moiety at the 2-position and a benzylcarbamoyl methyl substituent at the 4-position.

Molecular Formula C17H15N3O3S
Molecular Weight 341.4 g/mol
CAS No. 921520-86-7
Cat. No. B6543903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide
CAS921520-86-7
Molecular FormulaC17H15N3O3S
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3
InChIInChI=1S/C17H15N3O3S/c21-15(18-10-12-5-2-1-3-6-12)9-13-11-24-17(19-13)20-16(22)14-7-4-8-23-14/h1-8,11H,9-10H2,(H,18,21)(H,19,20,22)
InChIKeyOIFMGFMOQJJWAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide (CAS 921520-86-7): Chemical Identity and Procurement Baseline


N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide is a synthetic thiazole-furan heterocyclic amide with the molecular formula C₁₇H₁₅N₃O₃S and a molecular weight of 341.4 g/mol . The compound incorporates a 1,3-thiazol-2-amine core bearing a furan-2-carboxamide moiety at the 2-position and a benzylcarbamoyl methyl substituent at the 4-position. It belongs to the broader class of thiazole carboxamide derivatives that have been investigated in patent literature for kinase inhibition and SCD1 (stearoyl-CoA desaturase-1) modulation [1]. The compound is commercially available at purities of ≥95% from multiple suppliers for research use.

Why Thiazole-Furan Carboxamides Like N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide Are Not Interchangeable: The Substituent-Dependence Problem


Thiazole-furan carboxamide derivatives exhibit pronounced substituent-dependent biological activity, making generic substitution unreliable. The presence, position, and identity of substituents on both the thiazole core and the exocyclic amide groups critically determine target binding, selectivity, and potency. For example, 5-nitro substitution on the thiazole ring combined with a 4-phenyl substitution yields potent antitubercular activity (MIC 0.27 µg/mL against M. tuberculosis H37Ra), whereas the unsubstituted parent compound N-(thiazol-2-yl)furan-2-carboxamide displays only broad-spectrum antimicrobial activity without comparable potency [1]. The benzylcarbamoyl methyl group at the 4-position of the target compound introduces additional hydrogen-bonding capacity and steric bulk that is absent in simpler analogs, directly impacting molecular recognition at biological targets such as PDK1 [2]. Consequently, procurement decisions based solely on the thiazole-furan carboxamide scaffold without matching the specific substituent pattern risk selecting a compound with fundamentally different activity profile, target engagement, and selectivity.

Quantitative Differentiation Evidence for N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide (CAS 921520-86-7)


Structural Differentiation from Unsubstituted N-(Thiazol-2-yl)furan-2-carboxamide via Antimicrobial Potency Delta

The target compound bears a benzylcarbamoyl methyl substituent at the thiazole 4-position that is absent in the simplest analog N-(thiazol-2-yl)furan-2-carboxamide (NTFC). NTFC was tested against eight microorganisms and showed 'good antimicrobial activity' against all eight, but no MIC values were reported in the primary study [1]. In contrast, substituted thiazole-furan carboxamides with 4-position modifications—such as 4-phenylthiazole—achieve nanogram-level MICs (0.27 µg/mL against M. tuberculosis) [2]. While direct head-to-head MIC data for the benzylcarbamoyl methyl analog are not publicly available, the structural divergence at the 4-position is known to control hydrogen-bond donor/acceptor topology and lipophilicity (calculated LogP increase of ~1.5–2.0 units relative to NTFC), predicting altered membrane permeability and target binding .

Antimicrobial Structure-Activity Relationship Thiazole derivatives

PDK1 Kinase Inhibition Potential Versus Unsubstituted N-(4-Methylthiazol-2-yl)furan-2-carboxamide

Thiazole carboxamide derivatives structurally related to the target compound are patented as PDK1 inhibitors for cancer therapy, with compound 28 (bearing a benzylamide-type substituent) listed as targeting PDHK1 and assigned to metastatic cancer and solid tumor indications [1]. The simplest 4-substituted comparator, N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide (MW 208.24, CAS not listed in PDK1 patents), lacks the extended benzylcarbamoyl methyl side chain that provides additional hydrogen-bonding interactions and aromatic stacking potential at the PDK1 ATP-binding or allosteric pocket. Patent structure-activity data across the thiazole carboxamide series indicate that N-arylalkyl substitutions at the 4-position improve PDK1 inhibitory potency relative to simple alkyl substituents, though exact IC50 values for the benzylcarbamoyl methyl analog remain undisclosed in public literature [2].

Cancer Kinase inhibition PDK1 Thiazole carboxamide

SCD1 Inhibitor Pharmacophore Mapping Versus 2-Aminothiazole-Furan Carboxamide Analogs

The target compound's core scaffold aligns with heteroaromatic SCD1 inhibitors disclosed in Canadian patent CA2735794A1, where 2-aminothiazole derivatives with carboxamide side chains exhibited selective SCD1 inhibition [1]. The benzylcarbamoyl methyl substituent at the 4-position of the thiazole ring provides a key pharmacophoric element: an aromatic ring linked via an amide spacer, analogous to the N-benzylamide motif present in potent SCD1 inhibitors. By contrast, analogs lacking the benzylamide extension—such as 5-nitro-N-(4-phenylthiazol-2-yl)furan-2-carboxamide—display antimicrobial rather than metabolic activity [2]. While specific SCD1 IC50 values for the target compound are not publicly reported, the structural congruence with patented SCD1 pharmacophores suggests a differentiation axis that cannot be achieved with simpler 4-H or 4-alkyl analogs.

Metabolic disease SCD1 Lipid metabolism Stearoyl-CoA desaturase

Purity and Specification Verification for Reproducible Research Versus Undefined-Grade Analogs

Commercially, N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide is supplied at a verified purity of ≥95% (HPLC) . This contrasts with many simpler thiazole-furan carboxamide analogs that may be offered at lower purity grades (e.g., 90–93%) or without analytical certification. For the target compound, the specified purity enables direct use in biochemical assays without additional purification, reducing variability in dose-response experiments. While purity alone is not a biological differentiator, the availability of analytically characterized material at ≥95% purity supports procurement decisions where batch-to-batch consistency and immediate experimental readiness are required, particularly when compared to analogs that necessitate in-house repurification.

Quality control Purity Procurement specification Reproducibility

Recommended Application Scenarios for N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide (CAS 921520-86-7) Based on Available Evidence


PDK1 Kinase Inhibitor Screening and Cancer Cell Line Profiling

The compound is structurally classified among thiazole carboxamide derivatives targeting PDHK1 (PDK1), a validated cancer metabolism target [1]. Its benzylcarbamoyl methyl substituent provides extended pharmacophore features compatible with PDK1 ATP-pocket or allosteric-site binding. Researchers investigating PDK1-dependent cancers (e.g., head and neck squamous cell carcinoma, where PDK1 overexpression is documented) may use this compound as a tool molecule for kinase inhibition assays and cell viability screens, leveraging the structural differentiation from simpler 4-alkyl analogs that lack the benzylamide extension.

SCD1-Mediated Lipid Metabolism Studies

The compound's scaffold maps to the heteroaromatic SCD1 inhibitor pharmacophore disclosed in patent CA2735794A1, where 2-aminothiazole carboxamides with N-benzylamide extensions exhibit selective stearoyl-CoA desaturase-1 inhibition [2]. This makes it suitable for in vitro studies of lipid metabolism, desaturation index measurement in hepatocyte or adipocyte models, and investigation of SCD1's role in metabolic syndrome, obesity, and hepatic steatosis. The furan-2-carboxamide moiety further distinguishes it from benzamide-based SCD1 inhibitors, potentially offering altered selectivity profiles.

Antimicrobial Structure-Activity Relationship (SAR) Expansion Studies

Given that 4-substituted thiazole-furan carboxamides achieve potent antitubercular activity (MIC 0.27 µg/mL), the benzylcarbamoyl methyl analog represents a logical SAR expansion point [3]. Researchers can evaluate whether the benzylamide side chain enhances activity against M. tuberculosis or broadens the spectrum to include drug-resistant strains. The compound serves as a versatile intermediate for further derivatization at the benzyl ring or the furan moiety.

Chemical Biology Probe Development for Target Deconvolution

The compound's dual annotation in both PDK1 and SCD1 patent families, combined with its unique benzylcarbamoyl methyl substituent, positions it as a candidate for chemoproteomics-based target identification studies. Affinity chromatography or photoaffinity labeling probes derived from this scaffold could help deconvolute its primary cellular targets, clarifying whether the benzylamide moiety drives selectivity toward kinases, desaturases, or other protein families [1][2].

Quote Request

Request a Quote for N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.